![molecular formula C24H24N4O2 B2612869 1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900889-41-0](/img/structure/B2612869.png)
1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
The compound “1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a methylpiperidine group, and a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one ring system, the introduction of the benzyl group, and the attachment of the 2-methylpiperidine-1-carbonyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several ring systems and functional groups. The benzyl group would likely contribute to the compound’s lipophilicity, while the 2-methylpiperidine-1-carbonyl group could potentially form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzyl group could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure and functional groups. For example, the presence of the benzyl and 2-methylpiperidine-1-carbonyl groups could potentially influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthesis Techniques
Research into similar compounds has explored various synthesis techniques. For instance, the synthesis and biological evaluation of coumarin derivatives have been described, showcasing methods for obtaining compounds with potential antimicrobial activity (Al-Haiza, Mostafa, & El-kady, 2003). Another study focused on the importance of acid additives in the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the significance of synthetic approaches for assembling heterocyclic compounds (Masters et al., 2011).
Biological Evaluation and Potential Therapeutic Uses
Several studies have evaluated the biological activities of structurally related compounds, investigating their potential as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, which are relevant for Alzheimer's disease treatment. One study found that certain pyrimidine derivatives exhibited dual activity as cholinesterase inhibitors and Aβ-aggregation inhibitors (Mohamed et al., 2011). Another study focused on stereoselective pyrroline-ring formation through cyclization of conjugated azomethine ylides, indicating the synthetic versatility and potential application of such compounds in medicinal chemistry (Noguchi et al., 2003).
Structural and Chemical Modification Studies
Research has also delved into structural and chemical modification to optimize biological properties. One study examined the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their analgesic properties, underscoring the approach to modify existing compounds for increased activity (Ukrainets et al., 2015).
Future Directions
Mechanism of Action
Target of action
The target of a drug is typically a protein such as an enzyme or receptor. Identifying the target involves biochemical techniques and often uses the drug itself, or a derivative, as a probe .
Mode of action
This refers to how the drug interacts with its target. It could inhibit an enzyme, activate a receptor, or block a receptor. Techniques such as X-ray crystallography can provide a detailed picture of the drug-target interaction .
Biochemical pathways
Drugs often affect a particular biochemical pathway. For example, a drug might inhibit an enzyme, disrupting a metabolic pathway and leading to a decrease in the production of a certain molecule .
Pharmacokinetics
This refers to how the drug is absorbed, distributed, metabolized, and excreted by the body. Techniques such as mass spectrometry can be used to track the drug and its metabolites .
Result of action
This is the observable effect of the drug, which could be a decrease in symptoms, a halt in disease progression, or a cure. This is often assessed in clinical trials .
Action environment
The environment can influence the action of a drug. For example, the presence of other drugs, the patient’s diet, and the patient’s genetic makeup can all influence how a drug works .
properties
IUPAC Name |
6-benzyl-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-17-9-5-7-13-26(17)24(30)20-15-19-22(28(20)16-18-10-3-2-4-11-18)25-21-12-6-8-14-27(21)23(19)29/h2-4,6,8,10-12,14-15,17H,5,7,9,13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWLTTZFLLIOMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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